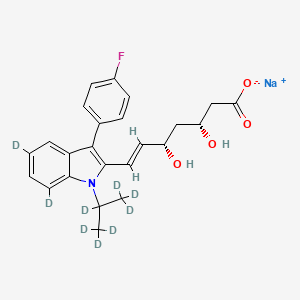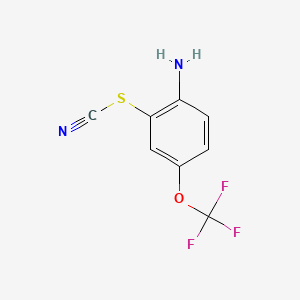
Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine is a chemical compound with the molecular formula C24H42ClPSi4 and a molecular weight of 509.36 g/mol. It is known for its unique structure, which includes two 3,5-bis(trimethylsilyl)phenyl groups attached to a chlorophosphine moiety. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine typically involves the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions, and employing purification techniques such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophosphine group can be substituted with other nucleophiles, such as amines or alcohols, to form new phosphine derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of this compound can yield phosphine hydrides, which have applications in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Phosphine derivatives with various functional groups.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphine hydrides.
Applications De Recherche Scientifique
Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine involves its ability to act as a ligand and form complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The compound’s unique structure allows it to stabilize reactive intermediates and facilitate efficient catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorodiphenylphosphine: Similar in structure but lacks the trimethylsilyl groups.
Bis(3,5-dimethylphenyl)chlorophosphine: Similar but with methyl groups instead of trimethylsilyl groups.
Triphenylphosphine: A common phosphine ligand without the chlorophosphine moiety.
Uniqueness
Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine is unique due to the presence of trimethylsilyl groups, which enhance its steric and electronic properties. These groups provide increased stability and reactivity, making the compound a valuable reagent in various chemical transformations.
Propriétés
IUPAC Name |
bis[3,5-bis(trimethylsilyl)phenyl]-chlorophosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42ClPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDOPNHGCZDVNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)Cl)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42ClPSi4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700291 |
Source


|
| Record name | Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159418-75-4 |
Source


|
| Record name | Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











